2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone
Description
2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with chlorine atoms at the 2' and 6' positions of the phenyl ring and a 3,5-difluorophenyl group at the 3-position of the propanone chain. The chlorine and fluorine substituents confer electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. This compound is likely utilized as an intermediate in pharmaceuticals or materials science, though specific applications require further study .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-12-2-1-3-13(17)15(12)14(20)5-4-9-6-10(18)8-11(19)7-9/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOZKIBGATFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644989 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-54-3 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2,6-Dichlorobenzene derivatives as the aromatic core.
- 3,5-Difluorophenyl precursors, often as halogenated or boronic acid derivatives for coupling.
- Acylating agents or equivalents to form the propiophenone ketone structure.
Synthetic Routes
Route A: Friedel-Crafts Acylation
- The 2,6-dichlorobenzene is subjected to Friedel-Crafts acylation using 3,5-difluorobenzoyl chloride or an equivalent acyl halide.
- Lewis acid catalysts such as aluminum chloride (AlCl3) facilitate the acylation.
- Reaction conditions typically involve low to moderate temperatures to avoid polyacylation or rearrangements.
- The product is isolated by quenching the reaction mixture and purification via recrystallization or chromatography.
Route B: Cross-Coupling Reactions
- A Suzuki-Miyaura cross-coupling between 2,6-dichloropropiophenone derivatives and 3,5-difluorophenylboronic acid.
- Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in polar solvents (e.g., DMF, toluene) under inert atmosphere.
- This method allows for high regioselectivity and functional group tolerance.
- The reaction is typically carried out at elevated temperatures (80–110°C) for several hours.
- The product is purified by column chromatography.
Route C: Halogen Exchange and Functional Group Transformation
- Starting from 2,6-dichloropropiophenone, selective halogen exchange reactions introduce fluorine atoms on the phenyl ring.
- Use of reagents such as potassium fluoride in dipolar aprotic solvents (e.g., N-methylpyrrolidone) at elevated temperatures (~160–200°C).
- This method requires careful control to avoid degradation and side reactions.
- The fluorinated product is isolated and purified accordingly.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl3, 3,5-difluorobenzoyl chloride | CH2Cl2 or CS2Cl2 | 0–25 | 2–4 | Moisture sensitive, exothermic |
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Toluene/DMF | 80–110 | 6–12 | Inert atmosphere required |
| Halogen Exchange | KF | NMP or DMF | 160–200 | 4–8 | High temperature, careful control |
Research Findings and Optimization
- The Suzuki coupling route is favored for its higher selectivity and milder conditions compared to Friedel-Crafts acylation, which can lead to poly-substitution and lower yields.
- Halogen exchange methods for fluorination require high temperatures and can produce side products; thus, they are less commonly used unless fluorinated precursors are unavailable.
- Catalyst loading, solvent choice, and reaction time significantly affect yield and purity.
- Purification typically involves recrystallization from suitable solvents or chromatographic techniques to remove unreacted starting materials and side products.
Data Summary Table
| Parameter | Value/Condition | Reference/Notes |
|---|---|---|
| Molecular Formula | C15H10Cl2F2O | PubChem |
| Molecular Weight | 315.14 g/mol | PubChem |
| CAS Number | 898777-54-3 | PubChem |
| Key Synthetic Methods | Friedel-Crafts acylation, Suzuki coupling, Halogen exchange | BenchChem, Patent literature |
| Typical Reaction Temperature | 0–200 °C (depending on method) | BenchChem, Patents |
| Catalysts Used | AlCl3, Pd(PPh3)4 | BenchChem, Patents |
| Solvents | CH2Cl2, Toluene, DMF, NMP | BenchChem, Patents |
| Reaction Time | 2–12 hours | BenchChem |
| Purification Methods | Recrystallization, Chromatography | Standard organic synthesis |
Chemical Reactions Analysis
2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number |
|---|---|---|---|---|
| This compound* | C₁₆H₁₀Cl₂F₂O | 333.16 | 2',6'-Cl; 3-(3,5-F₂C₆H₃) | Not provided |
| 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C₁₆H₁₄Cl₂OS | 341.25 | 3',5'-Cl; 3-(2-SCH₃C₆H₄) | 898780-55-7 |
| 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone | C₁₆H₁₁Cl₂F₃O | 347.17 | 2',6'-Cl; 3-(3-CF₃C₆H₄) | 898749-89-8 |
| 2',6'-Dichloro-3-(3-methylphenyl)propiophenone | C₁₆H₁₄Cl₂O | 305.19 | 2',6'-Cl; 3-(3-CH₃C₆H₄) | Not provided |
*Inferred molecular weight based on analogs in .
Key Observations:
- Substituent Effects on Molecular Weight : Bulkier groups (e.g., -CF₃) increase molecular weight, while smaller substituents (e.g., -F, -CH₃) result in lower values.
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-difluorophenyl group in the target compound is strongly electron-withdrawing, similar to -CF₃, whereas -SCH₃ (thiomethyl) and -CH₃ are electron-donating. This difference impacts reactivity in nucleophilic/electrophilic reactions .
Physicochemical Properties
Crystal Packing and Intermolecular Interactions
- Fluorine Substituents : In 4'-(3,5-difluorophenyl)-terpyridine (), fluorine atoms participate in F···H–C hydrogen bonding and π-stacking, leading to layer-like packing. By analogy, the target compound’s 3,5-difluorophenyl group may enhance crystallinity and thermal stability compared to methyl or thiomethyl analogs .
- Trifluoromethyl vs.
Solubility and Polarity
- The thiomethyl group in 3',5'-dichloro-3-(2-thiomethylphenyl)propiophenone () increases polarity due to sulfur’s polarizability, enhancing solubility in organic solvents like DMSO. In contrast, the target compound’s fluorine atoms may reduce solubility in aqueous media .
Biological Activity
2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone (CAS Number: 898777-54-3) is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the dichloro and difluorophenyl groups, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₀Cl₂F₂O
- Molecular Weight : 315.15 g/mol
- Purity : 97%
- CAS Number : 898777-54-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its inhibitory effects on various enzymes and its potential therapeutic applications.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition :
- Monoamine Oxidase B (MAO-B) Inhibition :
- Cyclooxygenase-2 (COX-2) Inhibition :
The mechanisms underlying the biological activities of this compound involve interaction with specific enzyme active sites and modulation of neurotransmitter levels. Molecular docking studies have elucidated how these compounds bind to target enzymes, enhancing our understanding of their pharmacological profiles.
Neurotoxicity Assessment
A study investigating the neurotoxic effects of substituted phenethylamines highlighted the importance of structure in determining biological outcomes. The assessment included various derivatives similar to this compound and utilized assays such as MTT reduction and Neutral Red uptake to evaluate cytotoxicity . The findings indicated that while some derivatives were neurotoxic at high concentrations, others exhibited protective effects against oxidative stress.
Anti-Alzheimer Potential
Research into multi-target directed ligands (MTDLs) has identified compounds with AChE and MAO-B inhibitory activities that could serve as potential treatments for Alzheimer's disease. The promising results from derivatives related to this compound suggest its further investigation as a candidate for drug development targeting cognitive decline associated with Alzheimer's .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone, and what intermediates are critical?
- Methodology : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. A key intermediate is 3,5-difluorophenylacetone (CAS 37608-0010), which undergoes halogenation and subsequent coupling with a dichlorinated benzoyl moiety . Optimization of reaction conditions (e.g., anhydrous AlCl₃ as a catalyst, inert atmosphere) is critical to suppress side reactions like over-halogenation .
- Intermediate Characterization : Use LC-MS-ELSD (≥95% purity thresholds) and ¹⁹F NMR to confirm fluorinated intermediates .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve signals from chlorine and fluorine substituents. For example, the 3,5-difluorophenyl group shows distinct doublets in ¹⁹F NMR (δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₉Cl₂F₂O; theoretical MW 323.05) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound under varying conditions?
- Case Study : Conflicting ¹H NMR signals (e.g., aromatic proton splitting) may arise from solvent polarity or temperature effects. For example, in DMSO-d₆ vs. CDCl₃, hydrogen bonding can shift phenolic proton signals by 0.3–0.5 ppm .
- Resolution Strategy :
- Use variable-temperature NMR (-40°C to 60°C) to identify dynamic conformational changes .
- Compare experimental data with computational simulations (DFT-based chemical shift predictions) .
Q. What mechanistic insights explain the reactivity of the difluorophenyl group in cross-coupling reactions?
- Electrophilicity Enhancement : The 3,5-difluorophenyl group increases electron-withdrawing effects, stabilizing transition states in Suzuki-Miyaura couplings. Kinetic studies show a 2.5× rate increase compared to non-fluorinated analogs .
- Challenges : Fluorine’s strong C-F bond may hinder oxidative addition; use Pd(OAc)₂/XPhos catalytic systems to improve yields .
Q. How can researchers mitigate decomposition during long-term storage of this compound?
- Stability Analysis : Hydrolytic degradation is observed under humid conditions (>60% RH), forming 3,5-difluorophenylpropionic acid (CAS 84315-24-2) .
- Storage Protocol :
- Store at 0–6°C in amber vials under argon .
- Add stabilizers (e.g., 0.1% BHT) to suppress radical-mediated oxidation .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry, particularly kinase inhibitor development?
- Case Study : The compound serves as a precursor to N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine , a kinase inhibitor intermediate. The dichloro and difluoro groups enhance target binding via halogen bonding with ATP-binding pockets .
- Screening : Use SPR (surface plasmon resonance) to validate binding affinity (KD < 100 nM) .
Q. What strategies optimize regioselective chlorination in related propiophenone derivatives?
- Methodology :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2',6' positions, followed by Cl₂ gas quenching. Achieves >90% regioselectivity .
- Competing Pathways : Monitor byproducts (e.g., 3,4-dichloro isomers) via GC-MS and adjust stoichiometry to minimize their formation .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Hazard Profile : Classified as Xn (Harmful) with risks of skin irritation (H315), eye damage (H318), and acute toxicity (H302, H312) .
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
